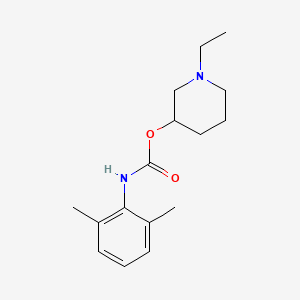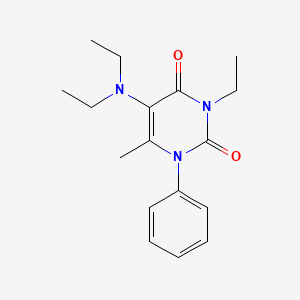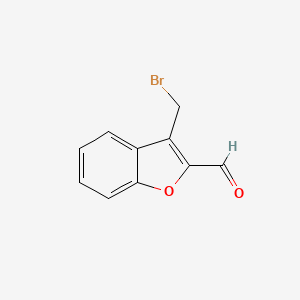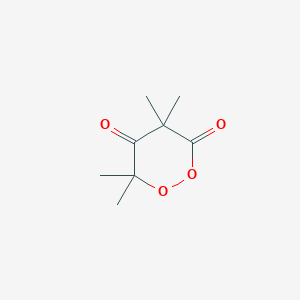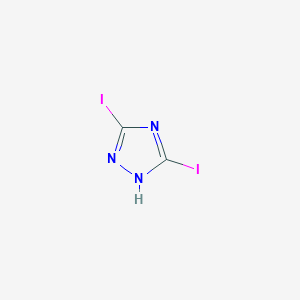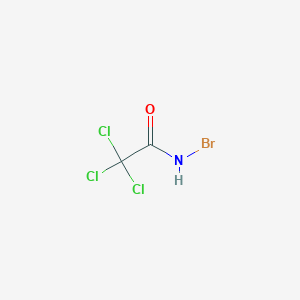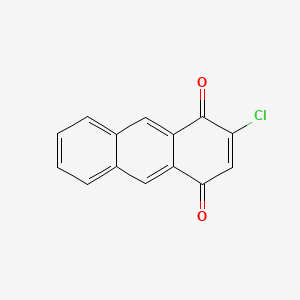
Vinylfluorosilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethenyl(fluoro)silane can be synthesized through several methods, including the fluorination of vinylsilanes using electrophilic fluorinating agents such as Selectfluor. The reaction typically involves the addition of fluorine to the vinyl group under controlled conditions to ensure regioselectivity and yield optimization .
Industrial Production Methods: Industrial production of ethenyl(fluoro)silane often involves the use of large-scale fluorination reactors where vinylsilanes are treated with fluorinating agents. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentration .
Análisis De Reacciones Químicas
Types of Reactions: Ethenyl(fluoro)silane undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Hydrosilanes like triethylsilane (Et3SiH) in the presence of Lewis acids such as boron trifluoride (BF3) are effective.
Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.
Major Products:
Oxidation: Epoxides or diols.
Reduction: Alkanes.
Substitution: Various substituted silanes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethenyl(fluoro)silane has a wide range of applications in scientific research:
Medicine: Investigated for use in the synthesis of fluorinated pharmaceuticals with enhanced bioavailability and metabolic stability.
Mecanismo De Acción
The mechanism of action of ethenyl(fluoro)silane involves the interaction of its vinyl and fluorine groups with various molecular targets. The vinyl group can participate in polymerization reactions, while the fluorine atom can enhance the compound’s reactivity and stability. The presence of both groups allows for unique reactivity patterns, making it a versatile compound in synthetic chemistry .
Comparación Con Compuestos Similares
Vinylsilane: Similar structure but lacks the fluorine atom, resulting in different reactivity and applications.
Fluorosilane: Contains a fluorine atom but lacks the vinyl group, leading to different chemical properties and uses.
Uniqueness: Ethenyl(fluoro)silane’s combination of a vinyl group and a fluorine atom provides a unique set of chemical properties, including enhanced reactivity and stability. This makes it particularly valuable in the synthesis of advanced materials and specialized chemical applications .
Propiedades
Fórmula molecular |
C2H3FSi |
|---|---|
Peso molecular |
74.13 g/mol |
InChI |
InChI=1S/C2H3FSi/c1-2-4-3/h2H,1H2 |
Clave InChI |
ZQBONCUZGDEEHZ-UHFFFAOYSA-N |
SMILES canónico |
C=C[Si]F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



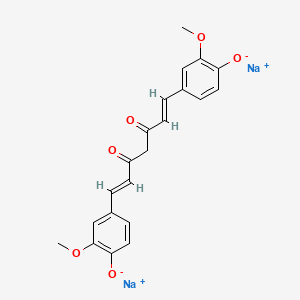
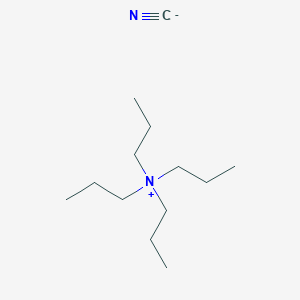

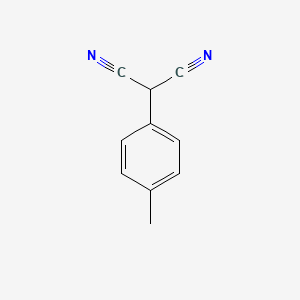
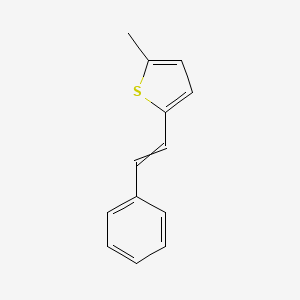
![1-Ethyl-4-[(Z)-(4-methoxyphenyl)-ONN-azoxy]benzene](/img/structure/B14679356.png)
